2-{N-[(4-bromophenyl)methyl]-4-chlorobenzenesulfonamido}-N-ethylacetamide
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Overview
Description
2-{N-[(4-bromophenyl)methyl]-4-chlorobenzenesulfonamido}-N-ethylacetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, chlorine, and sulfonamide functional groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(4-bromophenyl)methyl]-4-chlorobenzenesulfonamido}-N-ethylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the sulfonamide intermediate: This involves the reaction of 4-chlorobenzenesulfonyl chloride with an amine derivative to form the sulfonamide.
Introduction of the bromophenyl group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a bromophenyl methyl halide reacts with the sulfonamide intermediate.
Acetylation: The final step involves the acetylation of the amine group with acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{N-[(4-bromophenyl)methyl]-4-chlorobenzenesulfonamido}-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
2-{N-[(4-bromophenyl)methyl]-4-chlorobenzenesulfonamido}-N-ethylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{N-[(4-bromophenyl)methyl]-4-chlorobenzenesulfonamido}-N-ethylacetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways in microorganisms or cancer cells, leading to their death or reduced proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-((4-bromophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide
- 2’-Bromo-4’-methylacetanilide
- 4-Bromophenyl methyl sulfone
Uniqueness
2-{N-[(4-bromophenyl)methyl]-4-chlorobenzenesulfonamido}-N-ethylacetamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2O3S/c1-2-20-17(22)12-21(11-13-3-5-14(18)6-4-13)25(23,24)16-9-7-15(19)8-10-16/h3-10H,2,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYVYDXQSLKAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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